REACTION_SMILES
|
[Al+3:12].[Cl-:11].[Cl-:13].[Cl-:14].[Cl:15][c:16]1[cH:17][cH:18][c:19]([Cl:20])[cH:21][cH:22]1.[Cl:23][c:24]1[cH:25][cH:26][cH:27][cH:28][c:29]1[Cl:30].[c:1]1([CH3:10])[cH:2][c:3]([C:7](=[O:8])[Cl:9])[cH:4][cH:5][cH:6]1>>[c:1]1([CH3:10])[cH:2][c:3]([C:7](=[O:8])[c:17]2[c:16]([Cl:15])[cH:22][cH:21][c:19]([Cl:20])[cH:18]2)[cH:4][cH:5][cH:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C(=O)Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C(=O)c2cc(Cl)ccc2Cl)c1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |